

Application Notes and Protocols for ChaC2 Western Blot Analysis

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Compound of Interest

Compound Name: ChaC2

Cat. No.: B1577521

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These application notes provide a detailed protocol for the detection of **ChaC2** protein expression in cell lysates and tissue homogenates using Western blot analysis. **ChaC2** (ChaC Glutathione Specific Gamma-Glutamylcyclotransferase 2) is a cytosolic enzyme involved in the constitutive degradation of glutathione (GSH), a critical antioxidant.[1][2] This "housekeeping" function in GSH metabolism helps maintain cellular redox homeostasis.[3] Dysregulation of **ChaC2** expression has been implicated in various cancers, making it a protein of interest in drug development and cancer research.[4][5]

Introduction to ChaC2

ChaC2 is a member of the ChaC family of γ -glutamylcyclotransferases that catalyzes the breakdown of glutathione into 5-oxoproline and cysteinylglycine.[6][7][8] Unlike its homolog ChaC1, which is inducible by cellular stress, **ChaC2** is constitutively expressed.[1][2][3] Studies have shown that **ChaC2** is localized in the cytosol.[1][9][10] Emerging research has linked **ChaC2** to the regulation of reactive oxygen species (ROS) levels and the activation of the MAPK signaling pathway, highlighting its potential role in cancer cell proliferation and survival.[5][11]

Data Presentation

The following table summarizes commercially available antibodies and their recommended starting dilutions for Western blot analysis of **ChaC2**. It is important to note that optimal dilutions should be determined experimentally by the end-user.

Antibody/Supplier	Catalog Number	Recommended Applications	Recommended Starting Dilution	Molecular Weight
GeneTex	GTX128819	Western Blot	1:1000	~21 kDa[12]
Proteintech	16304-1-AP	Western Blot, IHC, IF/ICC, ELISA	1:2000	~21 kDa[13]
Sigma-Aldrich	SAB2104121	Western Blot	Not specified	~21 kDa
ProSci	56-958	Western Blot	Not specified	Not specified[14]
Atlas Antibodies	HPA049235	IHC, ICC-IF	Not specified	~21 kDa[15]

Experimental Protocols

This protocol provides a step-by-step guide for performing Western blot analysis to detect **ChaC2**.

I. Sample Preparation

A. Cell Lysate Preparation (Adherent Cells)

- Wash the cell culture dish with ice-cold PBS.
- Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors). A general guideline is to use 1 mL per 10⁷ cells.[16]
- Scrape the cells off the dish and transfer the cell suspension to a microcentrifuge tube.
- Agitate the lysate for 30 minutes at 4°C.[16][17]
- Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C.[16][17]

- Transfer the supernatant to a new tube and determine the protein concentration using a suitable assay (e.g., BCA assay).

B. Tissue Homogenate Preparation

- Dissect the tissue of interest on ice and wash with ice-cold PBS.
- Add ice-cold lysis buffer with protease inhibitors. The volume of lysis buffer will depend on the amount of tissue.
- Homogenize the tissue using a homogenizer.
- Follow steps 4-6 from the cell lysate preparation protocol.

II. SDS-PAGE and Protein Transfer

- Prepare protein samples by adding Laemmli buffer (to a final concentration of 1x) and boiling at 95-100°C for 5 minutes.[\[16\]](#)
- Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-polyacrylamide gel. The percentage of the gel will depend on the molecular weight of **ChaC2** (~21 kDa), with a 12% or 15% gel being suitable.[\[12\]](#)[\[16\]](#)
- Run the gel according to the manufacturer's instructions.
- Transfer the separated proteins to a nitrocellulose or PVDF membrane.[\[18\]](#)[\[19\]](#)

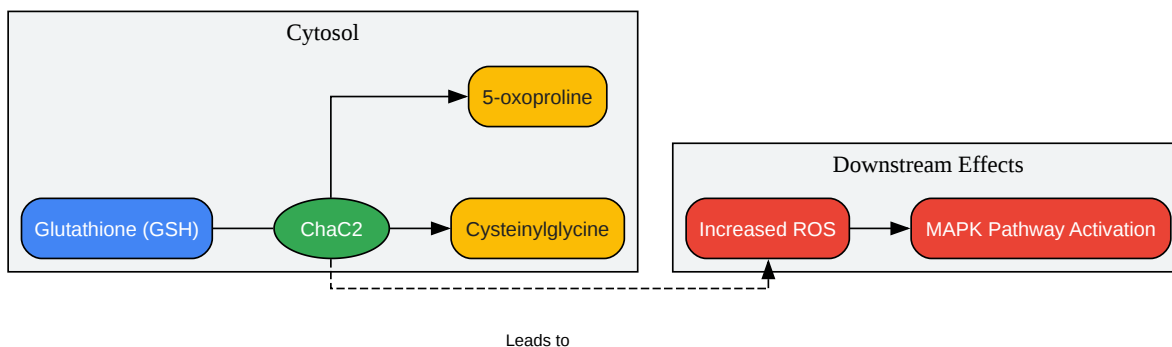
III. Immunoblotting

- Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[\[17\]](#)[\[18\]](#)
- Incubate the membrane with the primary antibody against **ChaC2**, diluted in the blocking buffer, overnight at 4°C with gentle agitation.[\[18\]](#)[\[19\]](#) Refer to the table above for recommended starting dilutions.
- Wash the membrane three times for 5-10 minutes each with TBST.[\[17\]](#)[\[18\]](#)

- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[17]
- Wash the membrane three times for 5-10 minutes each with TBST.[17][18]
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a suitable imaging system.

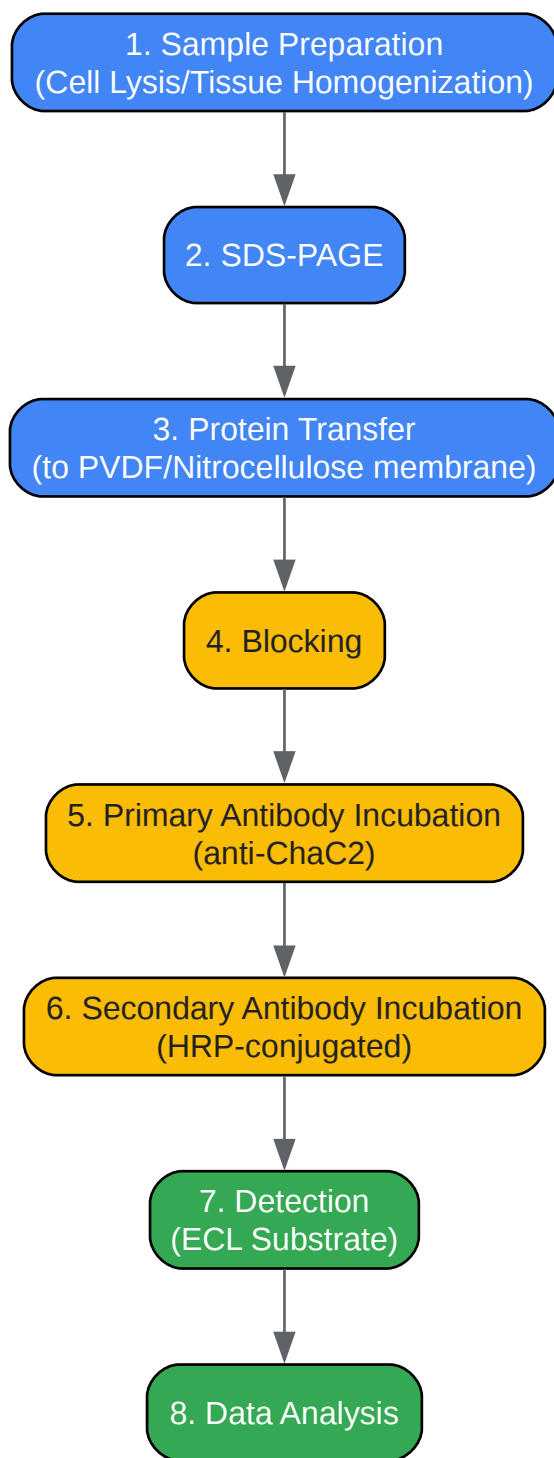
Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams



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Caption: Glutathione degradation pathway mediated by **ChaC2** and its downstream effects.



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Caption: Experimental workflow for **ChaC2** Western blot analysis.

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